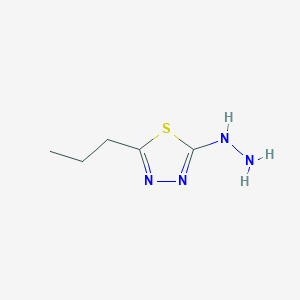
2-Hydrazinyl-5-propyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-propyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of hydrazine hydrate with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions: 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
科学的研究の応用
2-Hydrazinyl-5-propyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
類似化合物との比較
- 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
- 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole
- 2-Hydrazinyl-5-ethyl-1,3,4-thiadiazole
Comparison: Compared to its analogs, 2-Hydrazinyl-5-propyl-1,3,4-thiadiazole exhibits unique properties due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. The propyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological applications .
特性
分子式 |
C5H10N4S |
|---|---|
分子量 |
158.23 g/mol |
IUPAC名 |
(5-propyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-8-9-5(7-6)10-4/h2-3,6H2,1H3,(H,7,9) |
InChIキー |
BGHSKQRWZZJALR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
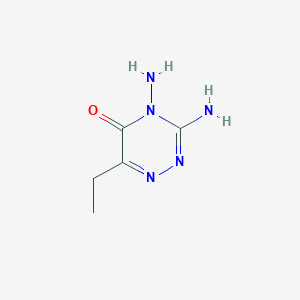
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
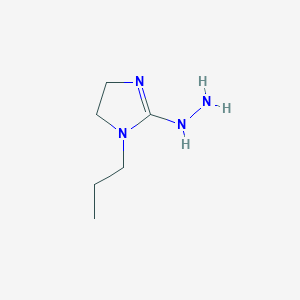
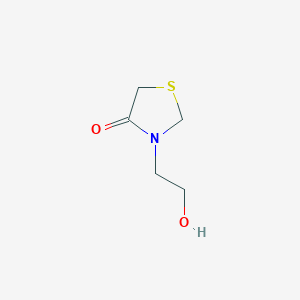

![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
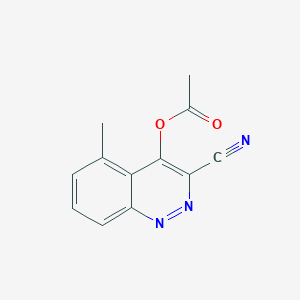
![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
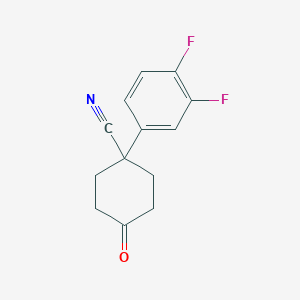
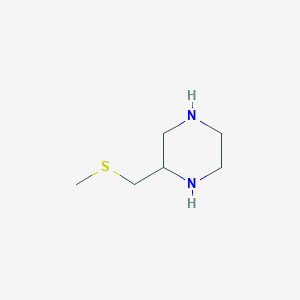
![2-Methyl-7-[(E)-phenyldiazenyl]-2H-cyclopenta[d]pyridazine](/img/structure/B13104437.png)
